molecular formula C18H25N5O3S B3017149 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 586993-54-6

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3017149
CAS No.: 586993-54-6
M. Wt: 391.49
InChI Key: ZCECJCLVCGFLGQ-UHFFFAOYSA-N
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

The compound is a precursor in the synthesis of various heterocycles, demonstrating its utility in creating structurally diverse molecules. For instance, thioureido-acetamides serve as starting materials for a range of heterocyclic syntheses through one-pot cascade reactions. These reactions result in the formation of different heterocycles such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, highlighting the compound's role in efficient and atom-economic synthetic processes (Schmeyers & Kaupp, 2002).

Antitumor Activity

The structural motif of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is found in compounds with potential antitumor activities. N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for example, have been synthesized using a similar structural framework and screened for antitumor activity against various human tumor cell lines. This research underscores the importance of such compounds in the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heteroaromatic Compounds

The compound is instrumental in the synthesis of heteroaromatic compounds, including thienotriazolodiazepines and thienobis(triazolo)diazepines. These processes involve cyclization reactions that highlight the compound's versatility in constructing complex heteroaromatic systems, which are valuable in pharmaceutical research and development (Weber & Daniel, 1979).

1,3-Dipolar Cycloaddition Reactions

The compound facilitates 1,3-dipolar cycloaddition reactions, a cornerstone methodology in heterocyclic chemistry. These reactions enable the synthesis of triazole-containing compounds, showcasing the compound's utility in constructing nitrogen-rich heterocycles, which are of interest due to their biological and pharmacological properties (Hunnur, Latthe, & Badami, 2005).

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-25-14-9-8-13(10-15(14)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCECJCLVCGFLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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